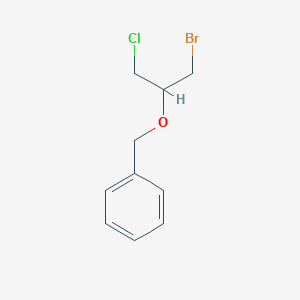
2,6-二氯-3-氯磺酰基苯甲酸
描述
2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a compound that can be inferred to have a complex molecular structure involving chloro and sulfonyl functional groups attached to a benzoic acid backbone. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar chlorinated benzoic acid derivatives.
Synthesis Analysis
The synthesis of related chlorosulfonyl compounds is described in the literature. For instance, 6-chlorosulfonylbenzoxazolin-2-ones were synthesized from benzoxazolin-2-one by treatment with chlorosulfonic acid . Similarly, 2-chloro-6-amino-benzoic acid was produced through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, starting from 2-chloro-6-nitrotoluene . These methods suggest that the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid could potentially involve chlorination and sulfonylation reactions on a benzoic acid precursor.
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acid derivatives is characterized by the spatial arrangement of the substituents around the benzene ring. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies approximately in the plane of the attached benzene ring, with the 2,6-dichlorophenyl substituent group being almost parallel to it . This suggests that in 2,6-dichloro-3-chlorosulfonyl-benzoic acid, steric and electronic effects would influence the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of chlorosulfonyl compounds is highlighted by their interactions with nucleophilic reagents. In the case of 6-chlorosulfonylbenzoxazolin-2-ones, treatment with water and various nucleophiles led to the formation of sulfonic acids and their amides . This indicates that 2,6-dichloro-3-chlorosulfonyl-benzoic acid could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The crystal structure analysis of related compounds reveals that hydrogen bonding plays a significant role in the solid-state, as seen in the formation of centrosymmetric hydrogen-bonded cyclic dimers in the case of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . Additionally, the presence of chloro and sulfonyl groups is likely to affect the acidity, solubility, and reactivity of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, although specific data for this compound is not provided in the papers.
科学研究应用
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “2,6-dichloro-3-chlorosulfonyl-benzoic Acid” is used in the synthesis of Furosemide , a widely used loop diuretic in the treatment of congestive heart failure and edema .
- Methods of Application or Experimental Procedures : The starting material 2,4-dichlorobenzoic acid undergoes chlorosulfonation, ammonization, and condensation to obtain furosemide. First, 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid at 130140 °C to obtain 2,4-dichloro-5-(chlorosulfonyl) benzoic acid (intermediate 1) .
- Results or Outcomes : Furosemide acts on the kidneys by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body, which ultimately increases the water loss rate in the body .
It’s also worth noting that similar compounds, such as “4-(Chlorosulfonyl)benzoic acid” and “3-(Chlorosulfonyl)benzoic acid”, have been used in the preparation of polymer bound transfer hydrogenation catalyst and in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists , respectively. These applications might provide some insight into potential uses for “2,6-dichloro-3-chlorosulfonyl-benzoic Acid”.
It’s also worth noting that similar compounds, such as “4-(Chlorosulfonyl)benzoic acid” and “3-(Chlorosulfonyl)benzoic acid”, have been used in the preparation of polymer bound transfer hydrogenation catalyst and in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists , respectively. These applications might provide some insight into potential uses for “2,6-dichloro-3-chlorosulfonyl-benzoic Acid”.
安全和危害
属性
IUPAC Name |
2,6-dichloro-3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLISIPGZGQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393438 | |
| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
CAS RN |
53553-05-2 | |
| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)





![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)



![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)